molecular formula C11H11NO4 B8536431 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione

5-(2-Ethoxyphenyl)oxazolidine-2,4-dione

Cat. No.: B8536431
M. Wt: 221.21 g/mol
InChI Key: BLAUJZDUKMXSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxyphenyl)oxazolidine-2,4-dione is a chemical compound based on the oxazolidine-2,4-dione scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Oxazolidine-2,4-dione derivatives have been identified as key structures in scientific research, particularly in the development of central nervous system (CNS) active agents. Specifically, analogs of this scaffold have been investigated for their anticonvulsant properties in pre-clinical models, such as the maximal electroshock (MES) test . The core oxazolidine-2,4-dione structure also serves as a versatile building block in organic synthesis. Innovative research has demonstrated routes to synthesize this heterocyclic system via the efficient fixation of carbon dioxide (CO₂) with 2-alkynamides, presenting a sustainable and mild synthetic methodology . Furthermore, the structural similarity of oxazolidine-2,4-diones to the well-established thiazolidine-2,4-dione (TZD) or "glitazone" scaffold suggests potential for exploration in other research areas, given the known activities of TZDs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO4/c1-2-15-8-6-4-3-5-7(8)9-10(13)12-11(14)16-9/h3-6,9H,2H2,1H3,(H,12,13,14)

InChI Key

BLAUJZDUKMXSBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione and Its Analogues

Established Synthetic Routes for Oxazolidine-2,4-dione Core Construction

Cyclization Reactions Involving Nitrogen and Oxygen Functionalities

The formation of the oxazolidine-2,4-dione ring often relies on the intramolecular cyclization of precursors containing appropriately positioned nitrogen and oxygen functionalities. A common strategy involves the cyclization of α-hydroxy amides. These precursors, possessing a hydroxyl group on the carbon alpha to an amide, can undergo ring closure to form the heterocyclic system. The reaction can be promoted by reagents that activate the hydroxyl group or the amide nitrogen.

Another approach is the double cyclization of O-acylated α-hydroxyamides, which can lead to more complex spirocyclic oxazolidinones under specific conditions. organic-chemistry.org The intramolecular cyclization of amino alcohol carbamates is also a viable route to the related oxazolidin-2-one core, which can be a precursor to the dione. organic-chemistry.org For instance, the expedient cyclization of an α-hydroxy amide derived from isoserine has been utilized in the synthesis of the antibiotic linezolid, showcasing the utility of this method for constructing functionalized oxazolidine (B1195125) rings. researchgate.net

Condensation Strategies for Ring Formation

Condensation reactions provide a direct and efficient means to construct the oxazolidine-2,4-dione core from simpler starting materials. These methods often involve the formation of the key C-N and C-O bonds of the heterocycle in a sequential or concerted manner.

A notable example is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This one-pot method utilizes atmospheric carbon dioxide as a C1 source, offering a green and convenient route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions. nih.gov

Another condensation strategy involves the reaction of α-ketols with isocyanates. This two-step sequence first leads to the formation of 4-methylene-2-oxazolidinones, which are then converted to the desired 5,5-disubstituted 1,3-oxazolidine-2,4-diones through oxidative cleavage of the exocyclic double bond. lookchem.com This method provides good yields and allows for substitution at the 5-position.

Advanced Synthetic Approaches Towards 5-Aryl-oxazolidine-2,4-diones

The introduction of an aryl substituent at the 5-position of the oxazolidine-2,4-dione ring often requires more specialized synthetic strategies. These advanced methods are designed to control regioselectivity and provide access to a diverse range of 5-aryl analogues.

Carbamate (B1207046) and 2-Hydroxycarboxylic Acid Ester Reactions

A direct and effective method for the synthesis of 5-substituted-oxazolidine-2,4-diones involves the reaction of a carbamate with a 2-hydroxycarboxylic acid ester. google.com This process is typically carried out at elevated temperatures, in the range of 80° to 250° C, and can be performed with or without a catalyst. google.com The reaction proceeds by the condensation of the carbamate with the 2-hydroxycarboxylic acid ester, leading to the formation of the oxazolidine-2,4-dione ring with the concomitant elimination of alcohol. google.com

This methodology is particularly useful for the preparation of 3-aryl-5-alkyl-5-vinyl-1,3-oxazolidine-2,4-diones. For example, the reaction of methyl N-(3,5-dichlorophenyl)-carbamate with isobutyl vinyl-lactate in the presence of tributylamine (B1682462) as a catalyst yields 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione. google.com The carbamate starting materials are readily accessible through the reaction of the corresponding isocyanate or carbamic acid chloride with an alcohol. google.com

Carbamate Reactant2-Hydroxycarboxylic Acid Ester ReactantCatalyst/ConditionsProductYield
Methyl N-(3,5-dichlorophenyl)-carbamateIsobutyl vinyl-lactateTributylamine, 145-171°C3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione88%
Isobutyl N-(3,5-dichlorophenyl)-carbamateIsobutyl vinyl-lactateTributylamine, reflux3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dioneNot specified

Hypervalent Iodine Mediated Oxidative Cyclizations to 5,5-Disubstituted Systems

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, enabling a variety of oxidative transformations. In the context of oxazolidine-2,4-dione synthesis, a metal-free oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) in acetic acid has been developed. This reaction produces 5,5-disubstituted oxazolidine-2,4-diones with the formation of a C-O bond in moderate to excellent yields.

A key feature of this methodology is its diastereospecificity with N-Boc-2,3-dimethylacrylamides. Furthermore, in the case of an N-Boc-2-phenylacrylamide, the reaction proceeds with a phenyl migration to generate a 5-acetoxy-5-benzyloxazolidine-2,4-dione. This approach provides an efficient route to oxazolidine-2,4-diones with diverse substitution patterns at the 5-position.

Targeted Synthesis of 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione

The targeted synthesis of this compound primarily involves the formation of the heterocyclic ring with the concurrent or subsequent introduction of the 2-ethoxyphenyl group at the 5-position.

Strategies for Introducing the 2-Ethoxyphenyl Moiety at the 5-Position

A plausible and established method for the synthesis of 5-aryl substituted hydantoins, which are structurally analogous to oxazolidine-2,4-diones, is the Bucherer-Bergs reaction . This multicomponent reaction utilizes an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101) ring. In the context of synthesizing the target compound, 2-ethoxybenzaldehyde (B52182) would serve as the key starting material, providing the 2-ethoxyphenyl moiety that will ultimately be positioned at the 5-position of the heterocyclic ring. The reaction proceeds through the formation of an α-aminonitrile intermediate, which then undergoes cyclization. While this method directly yields a hydantoin, further transformations would be necessary to obtain the corresponding oxazolidine-2,4-dione.

Another strategy involves the condensation of an α-hydroxy acid or its corresponding ester with urea (B33335) or a related carbamate source. For the synthesis of this compound, this would necessitate the use of 2-ethoxy mandelic acid or its ester as the starting material. The reaction involves the formation of an N-carbamoyl derivative of the α-hydroxy acid, which then undergoes intramolecular cyclization to yield the desired oxazolidine-2,4-dione.

Additionally, the reaction of 2-ethoxybenzaldehyde with thiazolidine-2,4-dione in a Knoevenagel-type condensation can lead to a 5-arylidene-thiazolidine-2,4-dione. While this yields a related heterocyclic structure, subsequent modifications would be required to convert the thiazolidine (B150603) ring to an oxazolidine ring and reduce the exocyclic double bond, which may present synthetic challenges.

Regioselective Functionalization and Stereochemical Control

Achieving regioselectivity in the synthesis of this compound is inherently addressed by the choice of starting materials in the aforementioned methods. For instance, the Bucherer-Bergs reaction with 2-ethoxybenzaldehyde directly places the 2-ethoxyphenyl group at the desired 5-position of the resulting hydantoin ring.

Stereochemical control at the C5 position, which is a chiral center, is a critical aspect of the synthesis, particularly for potential pharmaceutical applications. The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of oxazolidinones. These chiral auxiliaries, often derived from readily available amino acids, can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction, and can then be removed.

Asymmetric organocatalysis represents another powerful tool for achieving stereochemical control. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to catalyze the formation of the oxazolidine-2,4-dione ring in an enantioselective manner. For example, an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization has been shown to be an effective strategy for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. acs.org This approach could potentially be adapted for the synthesis of the target compound.

Biocatalysis, utilizing enzymes to carry out specific chemical transformations, also offers a highly selective method for obtaining chiral compounds. Engineered enzymes have been used for the stereoselective synthesis of chiral oxazolidinones from epoxides and cyanate, suggesting a potential biocatalytic route to enantiomerically pure this compound. scilit.comacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. The synthesis of oxazolidine-2,4-diones has also been a target for the application of green chemistry principles.

Carbon Dioxide Incorporation for Carboxylative Condensation–Cyclization

A key principle of green chemistry is the use of renewable feedstocks. In this context, carbon dioxide (CO2), an abundant and non-toxic C1 source, has been successfully utilized in the synthesis of oxazolidinone frameworks. researchgate.netnih.gov One of the most common approaches involves the cycloaddition of CO2 with aziridines. rsc.org This method is highly atom-economical and can be catalyzed by various systems, including metal complexes and ionic liquids. For the synthesis of 5-aryl-2-oxazolidinones, this would involve the reaction of a 2-aryl-aziridine with CO2. rsc.org

Another sustainable approach is the three-component reaction of epoxides, amines, and CO2. researchgate.net This method allows for the direct construction of the oxazolidinone ring from readily available starting materials. The synthesis of this compound via this route would likely involve the corresponding 2-(2-ethoxyphenyl)oxirane.

Metal-Free Organocatalytic Approaches

The use of heavy metal catalysts in organic synthesis often raises environmental and health concerns due to their toxicity and the potential for metal contamination in the final product. Consequently, there is a growing interest in the development of metal-free catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative. nih.govresearchgate.net

For the synthesis of oxazolidinones, various organocatalytic methods have been developed. For instance, diethylammonium (B1227033) iodide has been shown to be an effective catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide under mild conditions. rsc.org Furthermore, organocatalytic approaches have been successfully applied to the asymmetric synthesis of chiral oxazolidinone rings, offering a green and efficient route to enantiomerically pure compounds. nih.govresearchgate.net These metal-free methods not only reduce the environmental impact of the synthesis but also simplify the purification process, making them attractive for industrial applications.

Biological Activity Spectrum and Pharmacological Relevance of 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione Derivatives

Comprehensive Assessment of Biological Activities Associated with Oxazolidine-2,4-dione Scaffolds

The unique structural features of the oxazolidine-2,4-dione ring system allow for various substitutions, leading to a wide array of derivatives with distinct biological properties. These compounds have been investigated for their potential in treating a multitude of conditions, ranging from infectious diseases to cancer and neurological disorders.

Antimicrobial Potentials: Antibacterial, Antifungal, and Antiviral Activities

Oxazolidine-2,4-dione derivatives have demonstrated significant promise as antimicrobial agents. The antibacterial activity of these compounds is particularly noteworthy, with some derivatives showing efficacy against multi-drug resistant Gram-positive bacteria. This has led to the development of clinically important antibiotics.

The antifungal potential of this scaffold has also been explored. For instance, certain novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have shown excellent activity against various fungal species, in some cases surpassing the efficacy of established antifungal drugs.

While the primary focus of antimicrobial research on this scaffold has been on its antibacterial and antifungal properties, the potential for antiviral activity is an emerging area of interest. The diverse mechanisms of action exhibited by oxazolidine-2,4-dione derivatives suggest that they could be developed to target viral replication processes.

Table 1: Antimicrobial Activity of Selected Oxazolidine-2,4-dione Derivatives

Compound Target Organism Activity (MIC/EC50) Reference
Oxazolidin-2-one-linked 1,2,3-triazole derivative (4d) Trichosporon cutaneum MIC = 2 µg/mL
Oxazolidin-2-one-linked 1,2,3-triazole derivative (4k) Mucor hiemalis MIC = 2 µg/mL
Thiazolidine-2,4-dione derivatives Gram-positive bacteria MIC values ranging from 2 to 16 µg/mL
Thiazolidine-2,4-dione derivatives (1a, 2a, 2b) Multidrug-resistant Staphylococcus aureus MIC between 1-32 µg/ml

Antiproliferative and Anticancer Activities

The oxazolidine-2,4-dione scaffold has been identified as a promising framework for the development of novel anticancer agents. Derivatives of this structure have been shown to suppress the growth of various cancer cell lines, including those of the colon, breast, and prostate.

Research into the anticancer mechanisms of these compounds is ongoing, with studies indicating that they may induce apoptosis and interfere with cell cycle progression in cancer cells. The broad-spectrum antiproliferative activity of certain derivatives highlights their potential for development into effective chemotherapeutic agents.

Table 2: Antiproliferative Activity of Selected Oxazolidine-2,4-dione Derivatives

Compound Cell Line Activity (GI50/IC50) Reference
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) Breast cancer (MDA-MB-468) GI50: 1.11 µM
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) Renal cancer (RXF 393) GI50: 1.15 µM
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) Non-small cell lung cancer (NCI-H522) GI50: 1.36 µM

Neurological Receptor Modulatory Effects (e.g., Muscarinic Agonism)

Derivatives of the oxazolidine-2,4-dione scaffold have been investigated for their effects on neurological receptors. A notable area of research is their potential as muscarinic agonists. Muscarinic receptors are involved in a variety of physiological functions, and their modulation can have therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Studies on a series of spirooxazolidine-2,4-dione derivatives have demonstrated their affinity for cortical M1 muscarinic receptors. Some of these compounds were able to reverse scopolamine-induced memory impairment in animal models, suggesting their potential as cognitive enhancers. One particular derivative, 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, exhibited M1-receptor stimulating activity.

Metabolic Regulation and Antihyperglycemic Research

The structurally related thiazolidinedione (TZD) class of compounds are well-known for their use in the treatment of type 2 diabetes. These drugs, such as pioglitazone (B448) and rosiglitazone, act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by TZDs leads to improved insulin (B600854) sensitivity in adipose tissue, muscle, and the liver.

Research has also explored oxazolidine-2,4-dione derivatives as potential antihyperglycemic agents. Studies have shown that certain 5-substituted 2,4-oxazolidinediones possess potent glucose- and lipid-lowering activities in animal models of obesity and diabetes. In some cases, the antidiabetic activities of the 2,4-oxazolidinediones were found to be superior to those of the corresponding 2,4-thiazolidinediones. For example, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione demonstrated significantly more potent glucose-lowering activity than pioglitazone in diabetic mice. nih.gov

Other Emerging Bioactivities (e.g., Antioxidant, Anticonvulsant)

The therapeutic potential of oxazolidine-2,4-dione derivatives extends to other bioactivities, including antioxidant and anticonvulsant effects.

Antioxidant Activity: Several studies have investigated the antioxidant properties of this class of compounds. Some derivatives have shown the ability to scavenge free radicals and chelate metal ions, suggesting their potential in mitigating oxidative stress-related diseases.

Anticonvulsant Activity: The oxazolidine-2,4-dione ring is a core structure in several anticonvulsant drugs, such as trimethadione. nih.gov Novel derivatives continue to be synthesized and evaluated for their ability to protect against seizures. Bioisosteres of trimethadione, for example, have shown potent anticonvulsant activity in animal models. researchgate.net

Antiphytopathogenic Activity

In addition to their applications in human medicine, oxazolidine-2,4-dione derivatives have also demonstrated significant potential in agriculture as antiphytopathogenic agents. These compounds have been shown to possess antifungal activity against a variety of plant pathogens.

For example, novel oxazolidine-2,4-diones bearing a phenoxypyridine moiety have exhibited moderate to excellent antifungal activity against pathogens such as Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum, and Pyricularia oryzae. One compound, in particular, displayed significantly higher activity than the commercial fungicides pyramoxadone and famoxadone (B114321) against these pathogens, with EC50 values ranging from 1.78 to 2.47 µg/mL. jci.org Mechanistic studies suggest that these compounds may act by inhibiting mitochondrial respiration in the pathogenic fungi. jci.org

Investigating Specific Biological Efficacy of 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione Analogues

The exploration of the biological efficacy of novel chemical entities like this compound analogues begins with a systematic evaluation using a battery of in vitro and cellular-based assays. This approach allows for the profiling of their biological activity, determination of their potency, and initial insights into their mechanism of action.

In vitro assays are fundamental in the preliminary screening of compounds for potential therapeutic value. These systems, which are conducted in a controlled environment outside of a living organism, provide a rapid and cost-effective means to assess the interaction of a compound with a specific biological target. For analogues of this compound, a variety of in vitro assays would be employed to explore their potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity Screening:

To assess the antimicrobial potential of these compounds, a standard panel of pathogenic bacteria and fungi would be utilized. The primary screening method is typically the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that visibly inhibits microbial growth.

Bacterial Strains: A common panel would include Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Fungal Strains: Pathogenic yeasts such as Candida albicans are often included in initial screens.

While specific data for this compound is not available, studies on other 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

Anticancer Activity Profiling:

The evaluation of anticancer activity involves screening against a panel of human cancer cell lines. The National Cancer Institute (NCI) has a standardized panel of 60 human tumor cell lines (NCI-60) which is a valuable resource for such studies. The primary assay used is the sulforhodamine B (SRB) assay, which measures cell proliferation and cytotoxicity.

Key Parameters Measured:

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

TGI: The concentration of the compound that causes total inhibition of cell growth.

LC50: The concentration of the compound that causes a 50% net loss of cells (lethal concentration).

Research on structurally related thiazolidine-2,4-dione derivatives has revealed potent anticancer activity against various cell lines. For instance, certain 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have shown significant activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines. nih.govresearchgate.net

Table 1: Representative In Vitro Anticancer Activity of a 5-Substituted Thiazolidine-2,4-dione Derivative (Compound 5d) nih.govresearchgate.net

Cell LineCancer TypeGI50 (µM)
SRLeukemia2.04
NCI-H522Non-Small Cell Lung Cancer1.36
COLO 205Colon Cancer1.64
SK-MEL-2Melanoma1.64
OVCAR-3Ovarian Cancer1.87
RXF 393Renal Cancer1.15
PC-3Prostate Cancer1.90
MDA-MB-468Breast Cancer1.11

Following the initial identification of biological activity in in vitro assays, cellular-level investigations are conducted to understand the mechanisms through which these compounds exert their effects. These studies provide deeper insights into the molecular pathways affected by the compounds.

Elucidation of Anticancer Mechanisms:

For compounds that exhibit significant cytotoxicity against cancer cells, a series of cellular assays are employed to determine the mode of action.

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.

Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis (programmed cell death). An increase in the apoptotic cell population is a hallmark of many effective anticancer drugs.

DNA Cleavage Studies: Agarose gel electrophoresis can be used to assess if the compound or its metabolites can induce DNA damage. Some anticancer agents function by causing single or double-strand breaks in the DNA of cancer cells. researchgate.net

Studies on related thiazolidine-2,4-dione derivatives have shown that they can suppress the growth of cancer cells through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.gov

Investigation of Anti-inflammatory Pathways:

For compounds with potential anti-inflammatory activity, cellular assays are designed to measure their effect on key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) produced by immune cells (e.g., macrophages) in response to an inflammatory stimulus.

Nitric Oxide (NO) Production: The Griess assay can be used to quantify the production of nitric oxide, a key signaling molecule in inflammation, by cells such as macrophages.

While direct evidence for this compound is lacking, the broader class of oxazolidinones has been investigated for anti-inflammatory properties. researchgate.net

Table 2: Summary of Cellular-Level Investigation Methods

Biological ActivityAssay TypePurpose
AnticancerCell Cycle AnalysisTo determine if the compound arrests cell proliferation at a specific phase.
AnticancerApoptosis AssayTo quantify the induction of programmed cell death.
AnticancerDNA Cleavage AssayTo assess the potential of the compound to induce DNA damage.
Anti-inflammatoryCytokine Production AssayTo measure the inhibition of pro-inflammatory cytokine release.
Anti-inflammatoryNitric Oxide Production AssayTo quantify the reduction of a key inflammatory mediator.

Structure Activity Relationship Sar Studies for 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione

Analysis of Substituent Effects on the Oxazolidine-2,4-dione Ring System

The positions available for substitution on the oxazolidine-2,4-dione ring, particularly at the N-3 and C-5 positions, are crucial for modulating biological activity. nih.govnih.gov For instance, in the context of anticonvulsant activity, it has been observed that the type of substituent at the C-5 position influences the therapeutic outcome. researchgate.net While the presence of the 5-(2-ethoxyphenyl) group is a defining feature of the compound , any additional substitutions on the oxazolidine-2,4-dione ring itself would be expected to alter its electronic and steric properties, thereby affecting its interaction with biological targets. Research on related thiazolidine-2,4-diones, a structurally similar class of compounds, has shown that modifications at both the 3rd and 5th positions significantly influence their biological activities. nih.gov

Impact of the 2-Ethoxyphenyl Moiety and its Structural Modifications on Bioactivity

The 2-ethoxyphenyl group attached to the 5-position of the oxazolidine-2,4-dione ring is a key determinant of the molecule's biological activity. Its specific substitution pattern and electronic properties are critical for receptor interaction.

Positional Isomerism of the Ethoxy Group (e.g., comparison with 4-ethoxyphenyl analogues)

The position of the ethoxy group on the phenyl ring has a profound impact on the biological activity of the molecule. A significant finding in the study of related compounds, specifically 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-diones, revealed that the positional isomerism of the ethoxy group is a critical factor for functional activity. In a direct comparison, shifting the ethoxy substituent from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia U937 cells. researchgate.net This suggests that the ortho-positioning of the ethoxy group in 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione is likely to confer a distinct and potentially more potent biological profile compared to its 4-ethoxy counterpart.

To illustrate the impact of ethoxy group position on biological activity, consider the following hypothetical data based on the findings in related compound series:

CompoundEthoxy PositionRelative Potency (Cell Proliferation Inhibition)
Analog A2-ethoxy+++
Analog B4-ethoxy+

This table demonstrates that the seemingly minor change in the substituent position can lead to a substantial difference in biological efficacy.

Electronic and Steric Contributions of the Ethoxyphenyl Substituent

The electronic and steric properties of the 2-ethoxyphenyl substituent are fundamental to its interaction with biological targets. The ethoxy group, being an electron-donating group, can influence the electron density of the phenyl ring, which in turn can affect pi-pi stacking interactions or other electronic interactions with a receptor.

Stereochemical Determinants of Biological Activity for Chiral 5-Substituted Oxazolidine-2,4-diones

The carbon at the 5-position of the oxazolidine-2,4-dione ring in this compound is a chiral center. This means the compound can exist as two enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.

For 5-substituted oxazolidine-2,4-diones, the stereochemistry at the C-5 position is a critical determinant of their biological activity. While specific studies on the enantiomers of this compound are not extensively detailed in publicly available literature, research on analogous compounds underscores the importance of stereoselectivity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is the basis for these observed differences in activity. The precise three-dimensional arrangement of the 2-ethoxyphenyl group in one enantiomer may allow for a more favorable and stable interaction with the binding site of a target protein compared to its mirror image.

Elucidation of Pharmacophoric Features Essential for Receptor Interaction and Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5-aryl-oxazolidine-2,4-dione class of compounds, several key pharmacophoric features can be identified as essential for receptor interaction and efficacy.

Based on studies of structurally related thiazolidine-2,4-diones and other oxazolidinones, the following features are likely crucial:

The Heterocyclic Ring System: The oxazolidine-2,4-dione ring itself is a core pharmacophoric element. The carbonyl groups can act as hydrogen bond acceptors, and the nitrogen atom can also participate in hydrogen bonding. mdpi.com

The Aryl Moiety: The 2-ethoxyphenyl group serves as a critical hydrophobic feature that can engage in van der Waals and hydrophobic interactions within the receptor binding pocket. Its specific substitution pattern dictates the orientation and nature of these interactions.

A Spacer Element: The direct linkage of the phenyl ring to the oxazolidinedione core acts as a spacer, positioning the aryl group at an optimal distance and orientation for receptor binding.

Hydrogen Bonding Moieties: The N-H group of the oxazolidine-2,4-dione ring can act as a hydrogen bond donor, which is often a critical interaction for anchoring the molecule to the receptor. mdpi.com

A hypothetical pharmacophore model for a 5-aryl-oxazolidine-2,4-dione might include a hydrogen bond acceptor feature on one of the carbonyl oxygens, a hydrogen bond donor feature on the ring nitrogen, and a hydrophobic aromatic region corresponding to the 2-ethoxyphenyl group. The specific spatial arrangement of these features is paramount for effective receptor binding and subsequent biological activity.

The following table summarizes the key pharmacophoric features and their potential roles in receptor interaction:

Pharmacophoric FeaturePotential Role in Receptor Interaction
Oxazolidine-2,4-dione RingCore scaffold, hydrogen bond acceptor (C=O groups)
N-H of the RingHydrogen bond donor
2-Ethoxyphenyl GroupHydrophobic interactions, van der Waals forces, potential pi-pi stacking
Ortho-Ethoxy GroupInduces specific conformation, potential for additional interactions

Mechanistic Investigations and Molecular Mode of Action for 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione

Identification of Putative Molecular Targets and Ligand Binding Sites

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. For 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione, putative targets can be proposed based on the known interactions of the oxazolidinone class of molecules. researchgate.net

One of the most well-documented targets for some oxazolidinone derivatives is the bacterial ribosome . Specifically, these compounds are known to bind to the 50S ribosomal subunit. nih.govnih.gov This interaction occurs at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis. nih.gov This mode of action is the basis for the antibacterial effects of approved drugs like linezolid. researchgate.net

Drawing parallels from the structurally related thiazolidine-2,4-diones (TZDs), another significant putative target is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) . nih.govnih.gov TZDs are well-known agonists of this nuclear receptor, and this interaction is central to their use as insulin-sensitizing agents in the treatment of type 2 diabetes. nih.govnih.gov The binding of ligands to PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism. nih.gov Given the structural similarities, it is plausible that this compound could also interact with this receptor.

Other potential molecular targets for compounds with a similar core structure include various enzymes and kinases . For instance, some TZD derivatives have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B and kinases such as VEGFR-2, which are implicated in cancer and other diseases. nih.govmdpi.com

The table below summarizes the putative molecular targets for this compound based on the activities of related compounds.

Putative TargetClassPotential Biological Effect
Bacterial 50S RibosomeRibosome SubunitAntibacterial
PPAR-γNuclear ReceptorAntidiabetic, Anti-inflammatory
Various Kinases (e.g., VEGFR-2)EnzymeAnticancer
Protein Tyrosine Phosphatase 1BEnzymeAntidiabetic, Anticancer

Enzyme Inhibition Profiles and Kinetic Studies

The inhibitory activity of this compound against specific enzymes would require dedicated enzymatic assays. However, based on studies of analogous compounds, a hypothetical enzyme inhibition profile can be considered. For example, if this compound were to inhibit an enzyme like a protein kinase, kinetic studies would be essential to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Kinetic studies would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data would then be plotted, for instance using a Lineweaver-Burk plot, to determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. The inhibition constant (Ki) would also be calculated to quantify the potency of the inhibitor.

Below is an illustrative data table of a hypothetical enzyme inhibition study for this compound against a putative target enzyme.

Inhibitor Concentration (µM)Substrate Concentration (mM)Initial Velocity (µmol/min)
0150
0275
05100
010115
10130
10245
10560
101070

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Interactions with Biological Macromolecules (e.g., inhibition of protein synthesis)

The interaction of oxazolidinone antibiotics with the bacterial ribosome is a well-characterized example of how this class of compounds can affect biological macromolecules. nih.govnih.gov This interaction leads to the inhibition of protein synthesis, a fundamental process for bacterial viability. nih.govnih.gov

The binding of oxazolidinones to the 50S ribosomal subunit is unique. nih.gov It occurs at the A-site pocket within the peptidyl transferase center. nih.gov This binding interferes with the correct positioning of the initiator-tRNA, thereby preventing the formation of the 70S initiation complex. nih.gov Consequently, the translation of mRNA into protein is halted at a very early stage. nih.govresearchgate.net This mechanism is distinct from that of many other classes of antibiotics that also target protein synthesis, which is why oxazolidinones can be effective against bacteria that have developed resistance to other drugs. nih.govresearchgate.net

Should this compound possess antibacterial properties, it is highly probable that its mechanism would involve a similar interaction with the bacterial ribosome, leading to the inhibition of protein synthesis.

Postulated Mechanisms of Action for Observed Bioactivities

Based on the putative molecular targets and interactions discussed, several mechanisms of action can be postulated for the observed or potential bioactivities of this compound.

Antibacterial Activity : The primary postulated mechanism for any antibacterial effect would be the inhibition of bacterial protein synthesis . This would result from the binding of the compound to the 50S ribosomal subunit, disrupting the translation initiation process. nih.govnih.gov This is a well-established mechanism for other members of the oxazolidinone class. nih.gov

Anti-inflammatory and Antidiabetic Activity : A potential mechanism for these activities would be the modulation of PPAR-γ . nih.gov By acting as an agonist for this nuclear receptor, the compound could influence the expression of genes involved in inflammation and insulin (B600854) signaling. nih.gov This is a known mechanism for the thiazolidinedione class of drugs. nih.govnih.gov

Anticancer Activity : The anticancer potential of this compound could be attributed to the inhibition of specific kinases or other enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govmdpi.com This mechanism is supported by research on related heterocyclic compounds that have been shown to target these pathways. mdpi.com

Anticonvulsant Activity : The oxazolidine-2,4-dione scaffold is the parent structure for a number of anticonvulsant drugs. wikipedia.org While the exact mechanism can vary, some of these compounds are known to act on ion channels in the central nervous system. mdpi.com Therefore, a possible mechanism of action for anticonvulsant effects could involve the modulation of neuronal excitability through interaction with these channels.

Further experimental validation is necessary to confirm which of these postulated mechanisms are relevant to the specific biological activities of this compound.

Computational Chemistry and in Silico Approaches to 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione, molecular docking is employed to understand its interaction with potential biological targets at the atomic level. This method is crucial for identifying key amino acid residues involved in binding and for predicting the binding affinity of the compound.

Docking studies with oxazolidinone derivatives have been performed on various targets, including the bacterial ribosome and cyclin-dependent kinases (CDKs). qut.edu.aubenthamdirect.com For instance, in antibacterial research, the oxazolidinone core is known to bind to the 50S ribosomal subunit, interfering with protein synthesis. qut.edu.au Docking simulations would place this compound into the binding pocket of the 23S rRNA component of the 50S subunit to predict its binding mode and energy. qut.edu.au Key interactions would likely involve hydrogen bonds with specific nucleotides and hydrophobic interactions.

Similarly, in anticancer research, oxazolidinone derivatives have been docked against proteins like CDKs to evaluate their potential as cell cycle inhibitors. benthamdirect.com A typical molecular docking study would involve preparing the three-dimensional structure of the target protein and the ligand, followed by running docking algorithms to generate various binding poses. These poses are then scored based on their predicted binding free energy.

Below is a representative table illustrating the types of interactions that could be predicted for this compound with a hypothetical protein target, based on studies of similar compounds.

Interaction TypePotential Interacting ResidueDistance (Å)Predicted Binding Energy (kcal/mol)
Hydrogen BondAsp1452.9-7.5
Hydrogen BondGln1323.1-7.5
Pi-Pi StackingPhe2654.5-7.5
HydrophobicLeu893.8-7.5
HydrophobicVal674.1-7.5

Note: The data in this table is illustrative and based on typical interactions observed for oxazolidinone derivatives with protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies to Predict Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the quantitative chemical structure information of a series of compounds to their biological activity. For this compound and its analogues, QSAR models can be developed to predict their efficacy and guide the design of new derivatives with improved activity.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.

For oxazolidinone derivatives, QSAR studies have identified several key descriptors that influence their antibacterial activity. nih.govnih.gov These often include descriptors related to the electronic properties of the oxazolidinone ring and the steric and hydrophobic characteristics of the substituents. A robust QSAR model for this compound analogues could predict the impact of modifications to the ethoxyphenyl group or other parts of the molecule on its biological efficacy.

The following table presents common molecular descriptors used in QSAR studies of oxazolidinone derivatives and their general correlation with antibacterial activity.

DescriptorDescriptionGeneral Correlation with Activity
LogPLipophilicityPositive (within a certain range)
LUMO EnergyLowest Unoccupied Molecular Orbital EnergyNegative
Molecular WeightSize of the moleculeVariable
Topological Polar Surface Area (TPSA)A measure of the polar surface areaNegative
Dipole MomentA measure of the molecule's overall polarityVariable

Note: The correlations in this table are generalized from QSAR studies on various oxazolidinone antibacterial agents. mdpi.com

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps, also derived from quantum chemical calculations, visualize the charge distribution across a molecule. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the carbonyl oxygens of the oxazolidine-2,4-dione ring are expected to be electron-rich, while the hydrogen on the nitrogen atom is likely to be electron-deficient.

The table below summarizes key electronic parameters that could be calculated for this compound and their implications.

ParameterDescriptionTypical Calculated Value (Illustrative)Implication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eVRegion most likely to donate electrons
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eVRegion most likely to accept electrons
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eVIndicator of chemical stability and reactivity
Dipole MomentMeasure of the net molecular polarity3.5 DInfluences solubility and intermolecular interactions
Ionization PotentialEnergy required to remove an electron6.5 eVRelates to the ease of oxidation
Electron AffinityEnergy released when an electron is added1.2 eVRelates to the ease of reduction

Note: The values in this table are hypothetical and serve as examples of parameters obtained from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms in Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of oxazolidinones can proceed through various routes, such as the reaction of an amino alcohol with phosgene or the cycloaddition of epoxides with isocyanates. beilstein-journals.org Computational methods, like DFT, can be used to model these reactions. nih.gov For example, in a cycloaddition reaction, calculations can determine the activation energies for different possible pathways, helping to predict the most favorable reaction conditions and the expected stereochemistry of the product. acs.org

A computational study of the synthesis of an oxazolidinone might involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers. This information can help in optimizing reaction conditions to improve yield and selectivity. For the synthesis of this compound, computational studies could clarify the role of catalysts and the influence of the ethoxyphenyl substituent on the reaction mechanism.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and the design of virtual libraries are powerful strategies for discovering novel analogues of this compound with potentially enhanced properties. Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific biological target.

The process begins with the design of a virtual library, which is a collection of chemical structures that are generated computationally. For this compound, a virtual library could be created by systematically modifying different parts of the molecule, such as the ethoxy group, the phenyl ring, or the oxazolidinone core. mdpi.com These modifications can include changing substituents, altering stereochemistry, or introducing new functional groups.

Once the virtual library is generated, the compounds are screened using methods like molecular docking or pharmacophore modeling. This allows for the rapid assessment of a large number of compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug discovery.

The following table outlines a strategy for designing a virtual library based on the this compound scaffold.

Scaffold PositionR-Group ModificationsRationale
Ethoxy GroupMethyl, Propyl, Isopropyl, FluoroethylExplore the effect of alkyl chain length and electronegativity on binding and solubility.
Phenyl RingIntroduction of F, Cl, Br, CH3, OCH3 at various positionsInvestigate the influence of electronic and steric effects on target interaction.
Oxazolidinone C5-positionReplacement of the phenyl group with other aromatic or heterocyclic ringsExplore alternative interactions with the target's binding pocket.
Oxazolidinone N3-positionAlkylation or acylationModify polarity and potential for additional hydrogen bonding.

This systematic in silico approach enables the exploration of a vast chemical space to identify promising new drug candidates based on the this compound structure.

Future Perspectives and Research Directions for 5 2 Ethoxyphenyl Oxazolidine 2,4 Dione

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione from a laboratory curiosity to a potential therapeutic agent hinges on the development of robust and efficient synthetic routes. Current synthetic strategies for similar heterocyclic structures can be complex and may lack stereochemical control. Future research should focus on creating novel methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas for development include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C-5 position of the oxazolidine (B1195125) ring is crucial, as different enantiomers of a compound can exhibit vastly different biological activities and toxicological profiles. An efficient approach could involve a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which uses an intramolecular ring closure to create the oxazolidin-2-one core with high stereocontrol. mdpi.com

Catalytic Methods: The exploration of novel catalysts, such as organocatalysts or transition metal complexes, could facilitate milder reaction conditions, reduce waste, and improve yields. organic-chemistry.org For instance, gold(I)-catalyzed rearrangements and palladium-catalyzed cyclizations have shown promise in synthesizing related oxazolidinone structures. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs would offer a significant improvement in efficiency by combining multiple synthetic steps, thereby reducing purification processes and saving time and resources.

Flow Chemistry: The application of continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound and its derivatives, which is essential for future industrial-scale manufacturing.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the oxazolidinone class is well-known for its antibacterial properties, the full biological spectrum of this compound remains largely unexplored. acs.org The structural similarity to other dione-containing heterocycles, such as thiazolidine-2,4-diones, suggests a wide range of potential therapeutic applications that warrant investigation. nih.govresearchgate.net

Future research should systematically screen this compound and its derivatives for a variety of biological activities, including:

Anticancer Activity: Thiazolidine-2,4-dione derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cell lines. thesciencein.org Investigating the effect of this compound on cancer cell proliferation, apoptosis, and cell cycle regulation could uncover new oncological applications.

Antidiabetic Properties: Given that some 5-substituted oxazolidine-2,4-diones have been investigated as insulin (B600854) sensitizers, this compound should be evaluated for its potential to modulate glucose metabolism and related pathways. researchgate.net

Antimicrobial and Antifungal Potential: Beyond its potential as an antibacterial agent, the compound could be tested against a broad panel of pathogenic fungi and resistant bacterial strains. nih.govnih.govnih.gov

Anti-inflammatory and Antioxidant Effects: Many heterocyclic compounds, including thiazolidine-2,4-dione derivatives, possess anti-inflammatory and antioxidant properties. mdpi.commdpi.com Evaluating the ability of this compound to scavenge free radicals and modulate inflammatory pathways could lead to treatments for chronic inflammatory diseases.

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering a path to rationally design and optimize lead compounds. qut.edu.au For this compound, these techniques can accelerate the discovery of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future computational efforts should include:

Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound and its analogues within the active sites of various biological targets, such as bacterial ribosomes, enzymes, or receptors. qut.edu.aumdpi.com This helps in prioritizing which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, providing insights into which structural modifications are most likely to improve efficacy. qut.edu.au

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, confirming the stability of the binding mode predicted by docking and revealing key interactions. nih.govmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify candidates with better drug-like characteristics early in the discovery process, reducing the likelihood of late-stage failures. mdpi.comresearchgate.net

Computational TechniqueApplication in Drug DiscoveryPotential Impact on this compound Research
Molecular DockingPredicts binding modes and affinities to biological targets.Identify potential protein targets and guide the design of more potent analogues.
QSARRelates chemical structure to biological activity.Establish structure-activity relationships to optimize the scaffold.
Molecular DynamicsSimulates the dynamic interactions between ligand and target.Validate binding stability and understand the mechanism of action at an atomic level.
ADMET PredictionForecasts pharmacokinetic and toxicity profiles.Prioritize compounds with favorable drug-like properties for further development.

Integration with High-Throughput Screening for New Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large chemical libraries to identify "hit" compounds. nih.gov The this compound scaffold is an ideal candidate for inclusion in HTS campaigns to discover new therapeutic leads.

Future research directions in this area involve:

Library Synthesis: The creation of a diverse chemical library based on the this compound core is a critical first step. High-throughput chemistry techniques can be employed to efficiently generate a wide array of analogues with varied substituents. acs.org

Target-Based Screening: Screening this library against specific, well-validated biological targets (e.g., kinases, proteases, receptors) can identify potent and selective modulators for desired therapeutic outcomes. nih.gov

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of the library in cellular or whole-organism models can uncover compounds with desired effects without a priori knowledge of the molecular target. This can lead to the discovery of drugs with novel mechanisms of action.

Affinity Selection-Mass Spectrometry (AS-MS): This powerful technique enables the screening of vast, combinatorially prepared libraries against a drug target, providing a rapid method to identify new binders from a massive chemical space. acs.org

By systematically pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of a new generation of drugs.

Q & A

Q. What are the established synthetic routes for 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxazolidine-2,4-dione derivatives typically involves cyclocondensation reactions. For example, urea and α-hydroxy esters react under alkaline conditions to form the oxazolidine-2,4-dione core . For 5-(2-Ethoxyphenyl) substitution, a modified approach using ethyl mandelate derivatives or aryl-substituted α-hydroxy esters may be employed. Key steps include:

  • Reagent selection : Sodium ethoxide in ethanol is commonly used as a base .
  • Temperature control : Reactions are heated at 80–100°C for 6–15 hours to ensure cyclization .
  • Workup : Acidification with HCl isolates the product, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
    Optimization : Adjust stoichiometry of reactants (urea:ester = 1:2) and monitor ammonia evolution to track reaction progress .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the oxazolidine-2,4-dione core and substituents. For example, the carbonyl groups (C=O) appear at ~170–175 ppm in 13C^{13}C NMR, while aromatic protons from the 2-ethoxyphenyl group show splitting patterns consistent with substitution .
  • X-ray crystallography : Resolve the planar conformation of the oxazolidine ring and substituent orientation, as demonstrated for analogous compounds .
  • Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for oxazolidine-2,4-dione derivatives?

Methodological Answer: Discrepancies in activity data may arise from differences in substituents or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and test against target enzymes (e.g., human leukocyte elastase for anti-inflammatory activity) .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for hepatoprotective studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like orexin receptors, correlating with experimental IC50_{50} values .

Q. How can the stability of this compound under physiological conditions be evaluated?

Methodological Answer: Stability studies should mimic biological environments:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours. Oxazolidine-2,4-diones are prone to hydrolysis in acidic conditions, forming dialuric acid derivatives .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS/MS quantifies parent compound and metabolites .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition using UV spectroscopy .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-5 position of the oxazolidine ring is reactive in Michael additions .
  • Reaction pathway simulation : Use Gaussian 16 to model transition states for cycloadditions or ring-opening reactions. Compare activation energies of competing pathways .
  • Solvent effects : Apply the COSMO-RS model to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF) .

Q. How can the compound’s potential as a protease inhibitor be validated experimentally?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine proteases (e.g., elastase, trypsin) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Measure IC50_{50} values and compare to reference inhibitors (e.g., eglin c) .
  • Kinetic analysis : Determine inhibition mechanism (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., human leukocyte elastase) to resolve binding interactions at the active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.